2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride
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Overview
Description
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with pro-inflammatory cytokines such as IL-6 and IL-8, as well as COX-2 in IL-1β-stimulated gingival fibroblasts
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance the expression of pro-inflammatory cytokines in IL-1β-stimulated gingival fibroblasts . This indicates that the compound may play a role in modulating inflammatory responses at the cellular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind with high affinity to multiple receptors, which may explain its diverse biological activities . Additionally, it has been observed to modulate the expression of pro-inflammatory cytokines, suggesting a potential mechanism of action involving the regulation of inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various experimental conditions, and its effects on pro-inflammatory cytokine production have been observed to persist over time . This suggests that the compound may have long-lasting effects on cellular processes, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound enhances inflammation in a concentration-dependent manner, with higher concentrations leading to increased expression of pro-inflammatory cytokines
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with pro-inflammatory cytokines and COX-2 suggest that it may influence metabolic pathways related to inflammation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity, making it an important aspect of its biochemical analysis.
Preparation Methods
The synthesis of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride involves several steps. One common method includes the reaction of alkyl phenyl ketones with phenyl hydrazine to form 3-alkyl-substituted 2-phenyl-1H-indole derivatives . The reaction conditions typically involve the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acids, bases, and solvents like toluene and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)-2-(pyridin-2-yl)ethanone: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.
3-(1H-indol-3-yl)-2-(pyridin-2-yl)propanamine: Another similar compound with a different carbon chain length, affecting its physical and chemical properties.
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXMPIFLYFHNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377986 |
Source
|
Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374064-08-1 |
Source
|
Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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